N,N-dimethyl-2-mercaptoacetamide is classified under the category of mercaptoacetamides, which are characterized by the presence of both mercapto (thiol) and acetamide functional groups. Its molecular formula is , and it has a molecular weight of approximately . The compound is known for its potential applications in medicinal chemistry and as a reagent in organic synthesis.
The synthesis of N,N-dimethyl-2-mercaptoacetamide can be achieved through several methods. One notable approach involves the reaction between 2-mercaptoacetic acid and N,N-dimethylformamide dimethyl acetal in the presence of a base such as sodium hydroxide. The reaction conditions typically include:
Another method includes the use of thiol derivatives in conjunction with acetic anhydride or acetyl chloride, which can yield N,N-dimethyl-2-mercaptoacetamide through acylation reactions under controlled conditions .
The molecular structure of N,N-dimethyl-2-mercaptoacetamide features a central carbon atom bonded to:
The InChI representation of the compound is InChI=1S/C4H9NOS/c1-5(2)4(6)3-7/h7H,3H2,1-2H3 . The compound exhibits a typical thioamide structure where the sulfur atom introduces unique reactivity patterns compared to oxygen-containing amides.
N,N-dimethyl-2-mercaptoacetamide participates in various chemical reactions, including:
These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts .
The mechanism of action for N,N-dimethyl-2-mercaptoacetamide primarily revolves around its ability to donate electrons due to the presence of sulfur. In biological systems, it may interact with various enzymes or proteins through thiol-disulfide exchange reactions. This property makes it relevant in biochemical pathways involving redox reactions and enzyme catalysis .
N,N-dimethyl-2-mercaptoacetamide exhibits several notable physical and chemical properties:
Spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insights into its structural characteristics, confirming the presence of functional groups through characteristic peaks .
N,N-dimethyl-2-mercaptoacetamide finds applications in several scientific domains:
N,N-Dimethyl-2-mercaptoacetamide (CAS Registry Number unavailable; Molecular Formula: C₄H₉NOS) is a sulfur-containing acetamide derivative characterized by a thiol (-SH) group adjacent to a carbonyl carbon and a tertiary amine functionality. The molecule features a planar amide group due to resonance, while the thiol moiety provides nucleophilic character. Key physicochemical parameters include:
The thiol group enables disulfide bond formation under oxidative conditions, a critical feature for its zinc-binding capacity in biological systems. The tertiary amine reduces amide resonance compared to primary/secondary amides, potentially enhancing carbonyl electrophilicity [1].
Table 1: Key Structural Features and Properties
| Structural Feature | Chemical Implication | Biological Relevance |
|---|---|---|
| Thiol (-SH) group | Nucleophilicity, Oxidation sensitivity, Metal coordination | Zinc binding in enzyme active sites |
| N,N-Dimethylacetamide | Reduced amide resonance, Tertiary amine basicity | Membrane permeability modulation |
| Carbonyl-thiol proximity | Chelation capability | Bidentate coordination to metal ions |
The synthesis of N,N-dimethyl-2-mercaptoacetamide typically follows a two-step approach:
N,N-Dimethylchloroacetamide Formation: Chloroacetyl chloride reacts with dimethylamine under Schotten-Baumann conditions:$$ClCH2COCl + (CH3)2NH \rightarrow ClCH2CON(CH3)2 + HCl$$This intermediate is commercially available but moisture-sensitive [1] [7].
Nucleophilic Thiolation: Thioacetate or thiourea mediates thiol introduction, followed by hydrolysis:$$ClCH2CON(CH3)2 + KSAc \rightarrow CH3C(O)SCH2CON(CH3)2 \xrightarrow{H3O^+} HSCH2CON(CH3)_2$$Alternatively, thiourea yields isothiouronium salt intermediates hydrolyzed to the free thiol [1].
Analytical Characterization:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: